molecular formula C9H11BrO B3031009 2-Methoxy-3-methylbenzyl bromide CAS No. 122950-66-7

2-Methoxy-3-methylbenzyl bromide

Cat. No.: B3031009
CAS No.: 122950-66-7
M. Wt: 215.09 g/mol
InChI Key: DMQMITNJIJERTM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Methoxy-3-methylbenzyl bromide is an aromatic building block used in the preparation of pharmaceutical and agrochemical components . It doesn’t have a specific biological target but is used as a reagent in chemical reactions to synthesize other compounds that do have specific targets.

Mode of Action

The compound is a benzyl bromide derivative, which means it can participate in various organic reactions. For instance, it can undergo nucleophilic substitution reactions, where the bromide ion is replaced by a nucleophile . This reaction can occur via an SN1 or SN2 pathway, depending on the conditions and the specific nucleophile used .

Biochemical Pathways

As a chemical reagent, this compound doesn’t directly interact with biochemical pathways. It has been used in the synthesis of hepatitis c virus polymerase inhibitors , which would interfere with the replication of the Hepatitis C virus.

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through chemical reactions. For example, it has been used in the synthesis of a benzyl parabanate derivative for the treatment of metabolic disorders .

Action Environment

The efficacy and stability of this compound, like other chemical reagents, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it should be stored at ambient temperature . Safety precautions should be taken to avoid breathing vapors and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

It is known that benzylic halides, such as 2-Methoxy-3-methylbenzyl bromide, can undergo nucleophilic substitution reactions . These reactions could potentially involve enzymes, proteins, and other biomolecules, leading to various biochemical interactions.

Molecular Mechanism

It is known that benzylic halides can undergo free radical reactions . In these reactions, a bromine atom is lost, leaving behind a radical that can interact with other molecules. This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylbenzyl bromide can be synthesized through the bromination of 2-methoxy-3-methylbenzyl alcohol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-methylbenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in other reactions such as oxidation and reduction under specific conditions .

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-3-methylbenzyl bromide is unique due to the presence of both the methoxy and methyl groups on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. This combination of functional groups makes it a valuable intermediate in the synthesis of diverse organic compounds .

Properties

IUPAC Name

1-(bromomethyl)-2-methoxy-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7-4-3-5-8(6-10)9(7)11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQMITNJIJERTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560193
Record name 1-(Bromomethyl)-2-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122950-66-7
Record name 1-(Bromomethyl)-2-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-3-methylbenzyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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